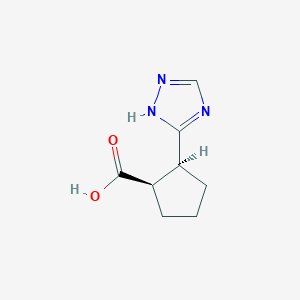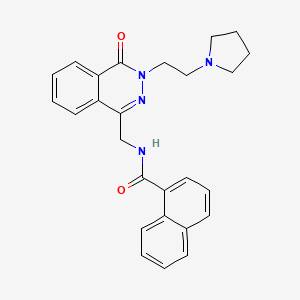![molecular formula C23H20FN3OS B2760866 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1110999-70-6](/img/structure/B2760866.png)
3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that belongs to the class of compounds known as pyrrolopyrimidines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines have a wide range of biological activities and are found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolopyrimidine core would consist of a fused five-membered pyrrole ring and a six-membered pyrimidine ring .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrrole and pyrimidine rings . These reactions can be used to further modify the structure of the compound and tune its properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings can all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of the pyrimidin-4(5H)-one class possess significant antibacterial and antifungal activities. For instance, compounds structurally related to 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. These studies indicate that certain derivatives exhibit potent activity, in some cases superior to standard treatments like fluconazole against Candida species, highlighting their potential as new antibacterial and antifungal agents (Kahveci et al., 2020).
Anticancer Activity
Another area of application is in the development of anticancer agents. Derivatives of this compound have been evaluated for their anticancer activity against various human cancer cell lines. Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has revealed that some derivatives exhibit significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines, with potency comparable to or even exceeding that of standard drugs like Cisplatin. This suggests a promising avenue for the development of new anticancer treatments (Hosamani et al., 2015).
Antiviral Properties
Additionally, some pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Certain compounds have shown moderate to good activities against HIV-1, indicating the potential of these derivatives in antiviral therapy (Khalifa & Al-Omar, 2014).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrrolopyrimidines are known to interact with a variety of biological targets, including enzymes and receptors . The specific mechanism of action would depend on the exact structure of the compound and the target it interacts with .
Direcciones Futuras
Pyrrolopyrimidines are a class of compounds with a wide range of biological activities, and there is ongoing research into their potential uses in medicine . Future research may focus on developing new synthesis methods, exploring their mechanism of action, and investigating their potential uses in treating various diseases .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-3-13-27-22(28)21-20(19(14-26(21)2)17-7-5-4-6-8-17)25-23(27)29-15-16-9-11-18(24)12-10-16/h3-12,14H,1,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLBWYEJGMKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)
![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)


![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)
![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)



